molecular formula C16H15ClN2O2S B2935795 3-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 361160-15-8

3-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2935795
CAS No.: 361160-15-8
M. Wt: 334.82
InChI Key: CPYXHRAVRLKFEO-UHFFFAOYSA-N
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Description

3-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H15ClN2O2S and its molecular weight is 334.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Benzothiazole derivatives are subjects of extensive synthetic chemistry research, leading to the development of novel compounds with potential applications in material science and pharmaceuticals. For instance, the synthesis and structural characterization of novel benzothiazoles provide foundational knowledge for developing compounds with desired physical and chemical properties (Ćaleta et al., 2008). Such research emphasizes the importance of detailed structural analysis, including X-ray diffraction and NMR spectroscopy, to understand the molecular geometry and electronic structure of benzothiazole derivatives.

Antimicrobial and Antifungal Applications

Research on benzothiazole derivatives has demonstrated promising antimicrobial and antifungal activities. For example, studies on substituted pyrazol-5-ones derived from benzothiazole nuclei have shown significant antibacterial activity against various bacterial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Palkar et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives are also investigated for their corrosion inhibition properties, particularly for protecting metals against corrosion in acidic environments. This application is critical in industrial settings where metal longevity and integrity are paramount. Experimental and theoretical studies on specific benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic media have shown that these compounds can offer high inhibition efficiency, providing a cost-effective solution for corrosion protection (Hu et al., 2016).

Anticancer Research

The synthesis and evaluation of benzothiazole derivatives in anticancer research have yielded compounds with potential therapeutic applications. Some benzothiazole derivatives have been tested against various cancer cell lines, demonstrating promising cytotoxic activities. This indicates the potential of such compounds in developing new anticancer drugs (Tiwari et al., 2017).

Mechanism of Action

Properties

IUPAC Name

3-chloro-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-16(2)7-11-13(12(20)8-16)22-15(18-11)19-14(21)9-4-3-5-10(17)6-9/h3-6H,7-8H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYXHRAVRLKFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.